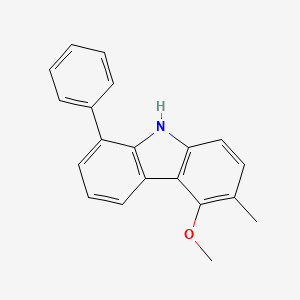

5-Methoxy-6-methyl-1-phenyl-9H-carbazole

Description

Overview of the Carbazole (B46965) Core in Organic Chemistry and Medicinal Science

The carbazole core is a tricyclic aromatic heterocycle consisting of two benzene (B151609) rings fused to a central five-membered nitrogen-containing ring. This rigid and planar structure imparts unique electronic and photophysical properties to carbazole-containing molecules. In organic chemistry, the carbazole framework is a versatile building block for the synthesis of complex organic materials, including polymers, dyes, and hole-transporting materials used in organic light-emitting diodes (OLEDs).

From a medicinal science perspective, the carbazole scaffold is a key pharmacophore found in a variety of biologically active compounds. mdpi.com The planar nature of the carbazole ring system allows for effective intercalation with DNA, a mechanism that underpins the anticancer activity of several carbazole derivatives. mdpi.com Furthermore, the nitrogen atom of the carbazole can be readily functionalized, and the benzene rings can be substituted at various positions, allowing for the fine-tuning of the molecule's biological activity. nih.gov

Significance of Substituted Carbazole Derivatives in Contemporary Research

The strategic placement of various substituents on the carbazole nucleus gives rise to a vast library of derivatives with a broad spectrum of biological activities. nih.gov Researchers have extensively explored the impact of different functional groups on the pharmacological properties of carbazoles. For instance, the introduction of alkyl, methoxy (B1213986), and phenyl groups can significantly influence a compound's cytotoxicity, antioxidant capacity, and neuroprotective effects. nih.gov

Numerous studies have demonstrated that substituted carbazole derivatives exhibit potent anticancer activity against various cancer cell lines. mdpi.comnih.gov Some derivatives act as topoisomerase inhibitors, enzymes crucial for DNA replication and repair in cancer cells. mdpi.com Beyond cancer research, substituted carbazoles have shown promise as antimicrobial, anti-inflammatory, and neuroprotective agents. nih.gov The ability to modify the carbazole structure allows for the development of compounds with enhanced potency and selectivity for specific biological targets.

Theoretical and Applied Research Potential of 5-Methoxy-6-methyl-1-phenyl-9H-carbazole

While direct and extensive research specifically on this compound is limited in publicly available literature, its structural features suggest significant theoretical and applied research potential. The presence of a methoxy group at the 5-position, a methyl group at the 6-position, and a phenyl group at the 1-position on the carbazole core creates a unique electronic and steric environment.

Theoretical Potential:

Computational Modeling: The specific substitution pattern of this compound makes it an interesting subject for theoretical studies. Computational modeling, such as Density Functional Theory (DFT), can be employed to predict its electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These calculations can provide insights into its potential as a material for electronic applications.

Applied Research Potential:

Anticancer Drug Discovery: Based on the known cytotoxic effects of similarly substituted carbazole derivatives, it is highly probable that this compound possesses anticancer properties. nih.gov For instance, a closely related class of compounds, 5,6-dimethyl-9-methoxy-1-(4-substituted phenyl)-6H-pyrido[4,3-b]carbazoles, which are synthesized from a 6-methoxy-1-methyl-9H-carbazole precursor, have demonstrated significant cytotoxic activity against non-small cell lung cancer cell lines. nih.govresearchgate.net This suggests that the core carbazole structure with these types of substitutions is a promising scaffold for the development of new anticancer agents. The cytotoxic activity of such compounds is often evaluated by determining their IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro.

Materials Science: The phenyl substitution at the 1-position, combined with the electron-donating methoxy group, could impart interesting photophysical properties to the molecule. This makes it a candidate for investigation in the field of materials science, particularly for applications in organic electronics.

Structure

3D Structure

Properties

CAS No. |

919090-42-9 |

|---|---|

Molecular Formula |

C20H17NO |

Molecular Weight |

287.4 g/mol |

IUPAC Name |

5-methoxy-6-methyl-1-phenyl-9H-carbazole |

InChI |

InChI=1S/C20H17NO/c1-13-11-12-17-18(20(13)22-2)16-10-6-9-15(19(16)21-17)14-7-4-3-5-8-14/h3-12,21H,1-2H3 |

InChI Key |

FOBJPRVXEHIFBL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC3=C2C=CC=C3C4=CC=CC=C4)OC |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 5 Methoxy 6 Methyl 1 Phenyl 9h Carbazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. High-resolution NMR provides precise information about the chemical environment, connectivity, and spatial proximity of atoms.

One-dimensional NMR spectra offer a direct view of the different types of proton and carbon atoms within a molecule.

Proton (¹H) NMR: The ¹H NMR spectrum of 5-Methoxy-6-methyl-1-phenyl-9H-carbazole is expected to show distinct signals for the N-H proton, the aromatic protons on the carbazole (B46965) and phenyl rings, and the protons of the methoxy (B1213986) and methyl substituents. The N-H proton typically appears as a broad singlet in the downfield region (δ 8.0-11.0 ppm). The aromatic region (δ 6.8-8.2 ppm) would be complex, containing signals for the 10 aromatic protons. The methoxy group (-OCH₃) would present as a sharp singlet around δ 3.8-4.0 ppm, integrating to three protons. The methyl group (-CH₃) attached to the carbazole ring would also appear as a singlet, likely in the δ 2.3-2.5 ppm range, integrating to three protons.

Carbon (¹³C) NMR: The ¹³C NMR spectrum would account for all 20 carbon atoms in the molecule. Due to the molecule's asymmetry, 20 distinct signals are anticipated. The spectrum would feature signals for the methoxy and methyl carbons in the upfield region (δ 20-60 ppm). The remaining signals in the downfield region (δ 100-150 ppm) would correspond to the 18 aromatic carbons of the carbazole and phenyl rings. The specific chemical shifts provide insight into the electronic environment of each carbon atom. bris.ac.uknih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound These are estimated values based on analogous structures; actual experimental values may vary.

| ¹H NMR | ¹³C NMR | ||

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| N-H | 8.0 - 11.0 (broad s) | C (quaternary) | 110 - 150 |

| Ar-H | 6.8 - 8.2 (m) | CH (aromatic) | 100 - 135 |

| -OCH₃ | ~3.9 (s) | -OCH₃ | ~55 |

| -CH₃ | ~2.4 (s) | -CH₃ | ~20 |

| s = singlet, m = multiplet |

Two-dimensional NMR experiments are essential for assembling the molecular puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would map the connectivity between adjacent protons (³J-coupling). It would be crucial for assigning the protons on the substituted carbazole rings and the phenyl ring by showing which protons are neighbors. bris.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would definitively link each proton signal (except the N-H) to its corresponding carbon signal, simplifying the assignment of the ¹³C spectrum. bris.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (typically 2-3 bonds) between carbon and proton atoms. This is arguably the most critical 2D NMR experiment for this structure. It would confirm the substitution pattern by showing correlations between the methoxy protons (-OCH₃) and the C5 carbon, the methyl protons (-CH₃) and the C6 carbon, and protons on the phenyl ring and the C1 carbon of the carbazole core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons that are close to each other, regardless of bonding. A key use would be to confirm the C1 position of the phenyl group by observing a NOE correlation between the ortho-protons of the phenyl ring and the H8 proton of the carbazole skeleton. bris.ac.uk

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS is used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, the molecular formula is C₂₀H₁₇NO. HRMS analysis, typically using electrospray ionization (ESI), would look for the protonated molecule, [M+H]⁺. The calculated exact mass for C₂₀H₁₈NO⁺ is 288.1383. The experimental detection of an ion at this m/z value to within a few parts per million (ppm) would unequivocally confirm the molecular formula. core.ac.ukuni-muenchen.de

Table 2: Predicted HRMS Data for this compound

| Molecular Formula | Ion | Calculated Exact Mass |

| C₂₀H₁₇NO | [M+H]⁺ | 288.1383 |

| C₂₀H₁₇NO | [M+Na]⁺ | 310.1202 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an effective method for identifying the presence of specific functional groups. nih.govacs.org The IR spectrum of this compound would be expected to display several characteristic absorption bands that confirm its key structural features.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch | Carbazole N-H | ~3400 | Medium, Sharp |

| C-H Stretch (aromatic) | Ar-H | 3100 - 3000 | Medium |

| C-H Stretch (aliphatic) | -OCH₃, -CH₃ | 3000 - 2850 | Medium |

| C=C Stretch (aromatic) | Aromatic Rings | 1620 - 1450 | Medium to Strong |

| C-O Stretch (ether) | Ar-O-CH₃ | 1250 - 1200 | Strong |

| C-N Stretch | Ar-N | 1350 - 1250 | Medium |

Key expected peaks include a sharp absorption around 3400 cm⁻¹ for the N-H stretch of the carbazole ring. dntb.gov.ua Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy and methyl groups would be just below 3000 cm⁻¹. nih.gov A strong band corresponding to the aryl-alkyl ether C-O stretching vibration is anticipated around 1250-1200 cm⁻¹. acs.org Finally, multiple bands in the 1620-1450 cm⁻¹ region would be indicative of the C=C stretching vibrations within the aromatic rings. nih.gov

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

Should a high-quality single crystal of the compound be obtainable, single-crystal X-ray diffraction would provide the most definitive structural proof. This technique maps the electron density of a crystalline solid, allowing for the precise determination of the three-dimensional arrangement of atoms. The analysis would yield exact bond lengths, bond angles, and torsional angles. For this molecule, it would unambiguously confirm the substitution pattern on the carbazole nucleus and determine the dihedral angle between the plane of the carbazole system and the attached phenyl ring. This solid-state structural information is invaluable for understanding intermolecular interactions, such as hydrogen bonding involving the N-H group, and crystal packing.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), measure the differential absorption of left- and right-circularly polarized light. These methods are exclusively used for the analysis of chiral molecules—those that are non-superimposable on their mirror images.

The molecule this compound is achiral. It possesses a plane of symmetry that encompasses the carbazole ring system (assuming planarity), bisecting the phenyl group. Due to this lack of chirality, the compound would not exhibit any optical rotation or a CD spectrum. Therefore, chiroptical spectroscopy would not be an applicable or informative technique for the stereochemical analysis of this particular compound. This technique would only become relevant if a chiral center were introduced into the molecule or if it formed a chiral aggregate.

Computational Chemistry and Theoretical Investigations of 5 Methoxy 6 Methyl 1 Phenyl 9h Carbazole

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. These methods allow for a detailed analysis of the electronic structure, which in turn governs the chemical and physical properties of the compound.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including molecules. nih.gov It is particularly effective for predicting the optimized molecular geometry and the relative energies of different conformations.

For a molecule like 5-Methoxy-6-methyl-1-phenyl-9H-carbazole, DFT calculations would begin with the construction of an initial 3D structure. This structure would then be subjected to a geometry optimization procedure, which systematically alters the positions of the atoms to find the arrangement with the lowest possible energy. This process yields the equilibrium geometry of the molecule, providing key information on bond lengths, bond angles, and dihedral angles. Studies on similar carbazole (B46965) derivatives have shown that the carbazole core is nearly planar, though substitutions can introduce slight deviations. nih.gov

The energy landscape can be explored by calculating the energies of various possible conformers, which may arise from the rotation of the phenyl group or the methoxy (B1213986) group. By comparing the energies of these conformers, the most stable (lowest energy) conformation can be identified. This information is crucial for understanding how the molecule will behave in different environments.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Carbazole Derivative (Hypothetical Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C11 | 1.40 | ||

| C6-C14 | 1.39 | ||

| C5-O1 | 1.37 | ||

| N9-C10 | 1.38 | ||

| C1-N9-C8 | 108.5 | ||

| C4-C5-O1 | 118.0 | ||

| C1-C11-C12-C13 | 45.0 |

This table is for illustrative purposes and does not represent experimentally verified data for this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and the electronic properties of molecules. The two most important FMOs are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. acs.org

A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive and can be more easily excited. In the context of materials science, this gap is related to the electronic band gap and influences the material's conductivity and color. For this compound, the electron-donating methoxy and methyl groups, along with the phenyl substituent, would be expected to influence the energies of the HOMO and LUMO. scientific.net DFT calculations are commonly employed to compute these orbital energies and visualize their spatial distribution. acs.org

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Carbazole (Hypothetical Data)

| Parameter | Energy (eV) |

| HOMO | -5.50 |

| LUMO | -1.80 |

| HOMO-LUMO Gap | 3.70 |

This table is for illustrative purposes and does not represent experimentally verified data for this compound.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for understanding intermolecular interactions, reactivity, and the sites on a molecule that are prone to electrophilic and nucleophilic attack.

The MEP map is color-coded to indicate different regions of electrostatic potential. Typically, red areas represent regions of high electron density and negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, blue areas indicate regions of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack. Green regions represent neutral or near-zero potential. For this compound, the oxygen atom of the methoxy group and the nitrogen atom of the carbazole ring would likely be regions of negative potential, while the hydrogen atoms would exhibit positive potential.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. It examines the interactions between filled (donor) and empty (acceptor) orbitals, which can reveal information about hyperconjugation and intramolecular charge transfer.

The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction between the donor and acceptor orbitals, suggesting a greater degree of electron delocalization. In this compound, NBO analysis could be used to investigate the delocalization of lone pair electrons from the nitrogen and oxygen atoms into the aromatic system, as well as the interactions between the carbazole core and the phenyl substituent.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations can offer insights into its dynamic behavior and conformational flexibility.

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary conformational flexibility would arise from the rotation of the phenyl group relative to the carbazole plane and the rotation of the methoxy group.

By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the maxima represent transition states between them. These studies are crucial for understanding the three-dimensional shape of the molecule and how it might interact with other molecules, such as in a crystal lattice or at the active site of an enzyme. Studies on similar carbazole derivatives have utilized these methods to determine the most stable conformations. nih.gov

Ligand-Macromolecule Interaction Prediction (e.g., Protein Binding Sites)

Detailed computational studies predicting the specific binding of this compound to macromolecular targets such as proteins are not extensively available in publicly accessible scientific literature. However, the broader class of carbazole derivatives has been the subject of numerous molecular modeling studies to understand their interactions with various biological targets. These studies often focus on the potential of carbazole scaffolds to bind to the active sites of enzymes or receptors implicated in disease.

For instance, research on structurally related carbazole compounds has often identified key interactions that stabilize the ligand-protein complex. These typically include:

Hydrogen Bonding: The nitrogen atom of the carbazole ring and any hydroxyl or methoxy substituents can act as hydrogen bond donors or acceptors.

Hydrophobic Interactions: The aromatic rings of the carbazole structure frequently engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within a protein's binding pocket.

While a specific data table for this compound cannot be generated due to the absence of dedicated studies, a hypothetical representation based on the analysis of similar carbazole derivatives might look as follows. This table illustrates the type of data that would be generated from such a computational analysis.

Hypothetical Interaction Data for a Carbazole Derivative with a Protein Target

| Interaction Type | Interacting Residue (Example) | Distance (Å) |

| Hydrogen Bond (Acceptor) | SER-124 | 2.9 |

| π-π Stacking | PHE-256 | 3.5 |

| Hydrophobic (Alkyl-π) | LEU-88 | 4.1 |

| Van der Waals | ILE-150 | 3.8 |

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. These models are valuable for predicting the activity of new, unsynthesized molecules.

Specific QSAR models for this compound are not found in the current body of scientific literature. The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities. As such, QSAR studies have been conducted on broader classes of carbazole derivatives with activities such as anticancer or antimicrobial effects.

These studies typically involve the calculation of various molecular descriptors, which can be categorized as:

Electronic Descriptors: (e.g., partial charges, dipole moment) which describe the electronic properties of the molecule.

Steric Descriptors: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.

Hydrophobic Descriptors: (e.g., LogP) which quantify the molecule's lipophilicity.

Topological Descriptors: Which describe the connectivity of atoms within the molecule.

A statistical method, such as multiple linear regression or partial least squares, is then used to build a mathematical equation that relates these descriptors to the observed biological activity.

While a specific QSAR model for the titular compound is unavailable, a general representation of QSAR model statistics for a series of carbazole derivatives is presented below to illustrate the type of data generated from such an analysis.

Example QSAR Model Statistics for a Series of Carbazole Analogs

| Parameter | Value | Description |

| r² | 0.85 | Coefficient of determination (goodness of fit) |

| q² | 0.72 | Cross-validated r² (predictive ability of the model for the training set) |

| F-statistic | 120.5 | Statistical significance of the regression model |

| SEE | 0.25 | Standard error of the estimate |

Note: This table is a generalized example and does not reflect an actual QSAR model for this compound.

The absence of specific computational studies on this compound highlights a potential area for future research, which could provide valuable insights into its potential biological activities and guide the synthesis of more potent and selective analogs.

Mechanistic and Structure Activity Relationship Sar Studies of 5 Methoxy 6 Methyl 1 Phenyl 9h Carbazole in Biological Contexts

Investigations into Anticancer and Antiproliferative Mechanisms

Comprehensive searches of scientific literature and databases did not yield specific studies investigating the anticancer and antiproliferative mechanisms of 5-Methoxy-6-methyl-1-phenyl-9H-carbazole. While the broader class of carbazole (B46965) derivatives has been a subject of extensive cancer research, specific data on this particular compound is not available. The following subsections detail the lack of information regarding its specific mechanistic pathways.

There is no available scientific literature detailing the modulation of cell signaling pathways, such as the JAK/STAT pathway or specifically the STAT3 transcription factor, by this compound. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and apoptosis. nih.govnih.gov Its dysregulation is frequently implicated in various cancers. nih.gov However, no studies were found that specifically link this compound to the modulation of this pathway.

No specific research was identified that investigates the ability of this compound to induce programmed cell death (apoptosis) or cause cell cycle perturbation in cancer cells. Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells, and many chemotherapeutic agents function by activating this process. nih.gov Similarly, perturbation of the cell cycle is a key strategy in cancer therapy. mdpi.com Despite the importance of these mechanisms, their specific relation to this compound has not been documented in the available literature.

There are no specific studies on the inhibitory activity of this compound against DNA topoisomerase I or II. DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for a number of anticancer drugs. mdpi.comnih.govnih.gov While many carbazole derivatives have been investigated as topoisomerase inhibitors, specific inhibitory data, including IC50 values or mechanistic details, for this compound are not present in the current body of scientific literature.

Table 1: DNA Topoisomerase Inhibition Data for this compound

| Target Enzyme | IC50 Value | Research Findings |

|---|---|---|

| DNA Topoisomerase I | Data not available | No studies were found that investigated the inhibitory effect of this compound on DNA Topoisomerase I. |

Information regarding the anti-microtubule activity of this compound is not available in the scientific literature. Microtubules are critical components of the cytoskeleton involved in cell division, and agents that disrupt microtubule dynamics are effective anticancer therapies. nih.govmdpi.com However, no research has been published that specifically examines the effect of this compound on tubulin polymerization or microtubule stability.

Elucidation of Antimicrobial Mechanisms

Similar to its anticancer properties, the antimicrobial mechanisms of this compound have not been specifically elucidated in the available research. The carbazole scaffold is known to be a component of some antimicrobial compounds, but data for this specific derivative is lacking.

There is no specific research available on the interaction of this compound with bacterial DNA gyrase or its ability to disrupt bacterial DNA replication. DNA gyrase is a type II topoisomerase in bacteria that is a key target for antibacterial agents. nih.gov While the search for new DNA gyrase inhibitors is an active area of research, no studies have been published that implicate this compound in this mechanism of action.

Table 2: Antimicrobial Mechanism Data for this compound

| Target | Mechanism of Action | Research Findings |

|---|

Alteration of Microbial Cell Membrane Integrity

Carbazole derivatives are recognized as an important class of antimicrobial agents. nih.gov One proposed mechanism contributing to their antimicrobial effects is the disruption of microbial cell membrane integrity. The lipophilic character of the carbazole scaffold is thought to facilitate the passage of these compounds across the biological membranes of microorganisms. nih.gov This penetration can disrupt membrane fluidity and essential functions, ultimately leading to growth inhibition and cell death. While direct studies on this compound are limited, the general principle applies to the broader class of carbazole compounds. The presence of methoxy (B1213986), methyl, and phenyl groups would further enhance the lipophilicity of the molecule, potentially increasing its ability to intercalate into and disrupt the microbial cell membrane.

Enzyme Inhibition in Microbial Pathogens (e.g., Dihydrofolate Reductase)

Beyond membrane disruption, a key mechanism for antimicrobial action is the inhibition of essential microbial enzymes. Dihydrofolate reductase (DHFR) is a critical enzyme in the metabolic pathway that produces folate derivatives, which are necessary for the synthesis of nucleic acids and proteins. nih.gov Targeting DHFR is a well-established strategy for antimicrobial therapy, as exemplified by the drug trimethoprim. nih.gov Carbazole derivatives have been investigated as potential inhibitors of such crucial enzymes. Although specific inhibitory data for this compound against DHFR is not extensively documented, the scaffold is a viable candidate for designing specific enzyme inhibitors. The structural features of the carbazole nucleus can be tailored to fit into the active sites of enzymes like DHFR, blocking their function and halting microbial proliferation. The development of potent antifolate compounds has demonstrated efficacy against various bacteria, including resistant strains of Enterococcus faecalis, underscoring the value of targeting this pathway. nih.gov

| Compound Class | Organism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| N-substituted carbazoles with 1,2,4-triazole moiety | C. albicans | 2–4 | nih.gov |

| N-substituted carbazoles with imidazole moiety | S. aureus, B. subtilis, E. coli | 1–8 | nih.gov |

| Isoxazolo-carbazole derivative (20b) | B. subtilis | 3.9 | nih.gov |

Antiviral Mechanism of Action Studies (e.g., ZIKV Protease Inhibition, Anti-HIV Activity)

The carbazole scaffold has proven to be a valuable template for the development of antiviral agents. Research has demonstrated the potential of carbazole derivatives to inhibit various viral targets, including those associated with Zika virus (ZIKV) and Human Immunodeficiency Virus (HIV).

Zika Virus (ZIKV) Protease Inhibition: The ZIKV NS2B-NS3 protease is essential for viral replication, making it a prime target for antiviral drug design. This protease is a chymotrypsin-like serine protease that processes the viral polyprotein. Several studies have focused on identifying inhibitors of this enzyme. Carbazole derivatives have been identified as potential inhibitors of ZIKV protease. The mechanism often involves the inhibitor binding to the enzyme's active site or an allosteric site, preventing it from cleaving the viral polyprotein and thus halting the viral life cycle.

Anti-HIV Activity: Carbazole derivatives have also shown promise as anti-HIV agents. The mechanism of action can vary. For some derivatives, the activity is linked to the inhibition of key viral enzymes like reverse transcriptase. A study on chloro-1,4-dimethyl-9H-carbazoles revealed that a nitro-derivative exhibited the most interesting anti-HIV profile, suggesting that specific substituents on the carbazole scaffold are crucial for activity. researchgate.net Another class of compounds, 5-halo-6-methoxy-5,6-dihydro-3'-fluoro-3'-deoxythymidine diastereomers, were investigated as potential anti-AIDS drugs, with some derivatives showing potency comparable to AZT. The anti-HIV activity was found to be dependent on the nature of the halogen substituent and the stereochemistry of the molecule.

Antimalarial Mechanistic Insights

Malaria remains a significant global health issue, and the emergence of drug-resistant parasites necessitates the discovery of new therapeutic agents. Carbazole-containing compounds, both natural and synthetic, have been identified as potential antimalarials. nih.govconnectjournals.com A key mechanistic target in the malaria parasite Plasmodium falciparum is the detoxification of heme. During its life cycle in red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin (β-hematin). Inhibition of this process is a validated antimalarial strategy.

Carbazole aminoalcohol derivatives have been shown to possess potent activity against P. falciparum and other parasites. Their mechanism of action is linked to the inhibition of β-hematin formation. By preventing the sequestration of toxic heme, these compounds lead to oxidative stress and parasite death. Structure-activity relationship studies on carbazole-based antimalarials have indicated that compounds with electron-withdrawing groups, such as chloro and bromo, often exhibit excellent antimalarial activity. connectjournals.com

Comprehensive Structure-Activity Relationship (SAR) Analysis

The biological activity of carbazole derivatives is highly dependent on the nature and position of substituents on the tricyclic ring system. SAR studies are crucial for optimizing the potency and selectivity of these compounds for various therapeutic targets.

For antimicrobial activity, it has been observed that the introduction of specific heterocyclic moieties, such as 1,2,4-triazole or imidazole, at the N-9 position can significantly enhance antifungal or antibacterial efficacy, respectively. nih.gov In a series of carbazole-tethered pyrazolines and chromones, compounds featuring electron-withdrawing groups like chlorine and bromine demonstrated excellent antimicrobial and antimalarial potency. connectjournals.com In the context of anti-HIV agents, a study on chloro-1,4-dimethyl-9H-carbazoles showed that a nitro group was more favorable for activity than amino or hydrogen substituents at the same position. researchgate.net For cytotoxic activity, derivatives of 5,6-dimethyl-9-methoxy-1-phenyl-6H-pyrido[4,3-b]carbazole showed that their inhibitory concentration (ID50) against cancer cell lines was influenced by substitutions on the phenyl ring and quaternization of the pyridocarbazole system. researchgate.net

| Compound Class | Cell Line | Activity (ID50) | Reference |

|---|---|---|---|

| New pyridocarbazole derivatives | A549 (non-small cell lung cancer) | < 4 µg/mL | researchgate.net |

The specific substituents of this compound play a defining role in its potential biological profile.

Methoxy Group: The introduction of methoxy groups into aromatic amines and carbazole moieties is known to decrease the ionization potential. This electronic modification can influence charge transport properties and interactions with biological targets. The position of the methoxy group is also critical; for instance, substitutions at the 3,6-positions of the carbazole can reduce the HOMO-LUMO gap, while substitutions at the 2,7-positions can increase it. While beneficial for solubility, methoxy groups can sometimes reduce hole mobilities due to enhanced molecular polarity, a detrimental effect that can be mitigated by designing linear molecular architectures.

Methyl Group: Methyl groups are relatively small, lipophilic substituents. Their presence can influence the molecule's ability to fit into enzyme active sites and cross biological membranes. The steric bulk of a methyl group can either enhance binding through favorable van der Waals interactions or cause steric hindrance, depending on the topology of the target binding pocket.

Phenyl Group: The addition of a phenyl substituent significantly increases the size and aromatic surface area of the molecule. This can facilitate π-π stacking interactions with aromatic residues in protein targets, a common binding motif. In a series of N-substituted carbazoles, the presence of a phenyl group at the N-position was found to be essential for neuroprotective activity. nih.gov The substitution pattern on the phenyl ring itself offers further opportunities for SAR exploration; for example, methoxy-phenyl groups at the N-position also conferred significant neuroprotective activity. nih.gov

A modern strategy in drug discovery involves the creation of hybrid molecules that incorporate two or more distinct pharmacophores into a single chemical entity. This approach aims to improve the pharmacodynamic profile, overcome drug resistance, or achieve multi-target activity. The carbazole nucleus is an excellent scaffold for developing such hybrid drugs.

For instance, carbazole-chalcone hybrids have been synthesized and evaluated as potent anticancer agents. Chalcones are known for their diverse biological activities, and combining them with the carbazole scaffold can lead to new chemical entities with enhanced pro-apoptotic and antiproliferative effects. Mechanistic studies on a potent carbazole-chalcone hybrid revealed that it induced apoptosis in cancer cells through the release of Lactate Dehydrogenase (LDH), disruption of the mitochondrial membrane potential, and activation of caspases.

The synthesis of these hybrid scaffolds often involves multi-step reactions. The construction of the core carbazole nucleus can be achieved through various methods, including annulation reactions, C-H activation, and cyclization reactions. Once the core is formed, it can be further functionalized and coupled with other bioactive moieties to generate the final hybrid compound. This synthetic versatility allows for the systematic exploration of chemical space to identify hybrids with optimized efficacy and novel mechanisms of action.

Advanced Materials Applications of Carbazole Derivatives: Research and Development Framework

Organic Light-Emitting Diodes (OLEDs)

There is no available research detailing the use of 5-Methoxy-6-methyl-1-phenyl-9H-carbazole in OLEDs. The performance of a compound in an OLED is highly dependent on its specific molecular structure, which influences its energy levels (HOMO/LUMO), triplet energy, and charge transport characteristics.

Emitter and Host Material Design Principles

For a molecule to function as an effective emitter or host in an OLED, its photophysical properties must meet specific criteria. Host materials, for instance, typically require high triplet energy to confine the excitons on the guest phosphorescent emitter. mdpi.comnih.gov The introduction of substituents like methoxy (B1213986) groups can influence the electronic properties, but without experimental data on the triplet energy and photoluminescence quantum yield of this compound, its suitability as a host or emitter remains undetermined. Research on other carbazole (B46965) derivatives shows that substitutions on the carbazole ring are critical for tuning these properties for blue, green, or red PhOLEDs. nih.govrsc.org

Hole-Transporting Layer Optimization

Carbazole derivatives are frequently employed as hole-transporting materials (HTMs) due to their inherent electron-rich nature and good hole mobility. researchgate.net The optimization of a hole-transporting layer involves matching the material's HOMO level with the adjacent layers to ensure efficient hole injection and transport. While general N-phenyl-carbazole structures are known to be effective HTMs, the specific electronic properties imparted by the methoxy and methyl groups in this compound have not been reported.

Photovoltaic Devices (e.g., Dye-Sensitized Solar Cells, Organic Solar Cells)

Specific studies on the application of this compound in any form of photovoltaic device are absent from the scientific literature. Its potential would be contingent on its absorption spectrum, energy level alignment with other materials in the solar cell, and charge carrier mobility.

Sensitizer (B1316253) Functionality and Efficiency

In dye-sensitized solar cells (DSSCs), the sensitizer (dye) is a critical component. Carbazole derivatives have been designed as sensitizers where the carbazole unit acts as an electron donor. researchgate.net The efficiency of a sensitizer is related to its light-harvesting ability, excited-state lifetime, and the thermodynamics of electron injection into the semiconductor (e.g., TiO2) and regeneration by the electrolyte. There is no information available on these parameters for this compound.

Hole-Transport Material Characteristics

In perovskite and organic solar cells, carbazole derivatives are prominent as hole-transport materials (HTMs). researchgate.net An effective HTM must have appropriate energy levels to facilitate hole extraction from the light-absorbing layer, high hole mobility, and good film-forming properties. While computational studies have been performed on various phenyl-carbazole isomers to assess their potential as HTMs for perovskite solar cells, this compound has not been a subject of these investigations. researchgate.net

Conductive Polymer Research through Electropolymerization and Chemical Polymerization

No studies have been published on the polymerization of this compound. The ability of a carbazole derivative to form a conductive polymer depends on the reactivity of the substitution sites on the carbazole ring (typically the 3, 6, 2, or 7 positions) to form linkages. The presence of a phenyl group at the 1-position and a methyl group at the 6-position could influence the steric accessibility and electronic properties of the remaining sites for polymerization. Research on other N-phenyl-carbazoles has demonstrated that they can be electropolymerized to form electrochromic polymer films, but the specific behavior of the title compound is unknown. researchgate.netrsc.org

Organic Field-Effect Transistors (OFETs) and Electronic Device Architectures

Carbazole derivatives are renowned for their excellent hole-transporting properties, high thermal stability, and strong luminescence, making them prime candidates for use in organic electronic devices such as Organic Field-Effect Transistors (OFETs). nih.govmdpi.com The electronic characteristics of the subject compound, "this compound," are expected to be significantly influenced by its specific substitution pattern.

The phenyl group at the 9-position of the carbazole core is a common feature in materials designed for organic electronics. researchgate.net This substitution can enhance the morphological stability of thin films, which is crucial for device performance and longevity. The methoxy group (–OCH₃), being an electron-donating group, is known to influence the electronic properties of carbazole compounds. Its presence can lower the ionization potential, which is a key parameter in determining the efficiency of hole injection in OFETs. acs.org Studies on other methoxy-substituted carbazoles have shown that the position and number of these groups can be used to fine-tune the electronic structure and charge transport properties. acs.orgrsc.org For instance, research on derivatives of 9-phenyl-9H-carbazole has demonstrated that methoxy and tert-butyl substitutions can lead to well-balanced hole and electron mobilities, with values exceeding 10⁻⁴ cm²/(V·s) at high electric fields. researchgate.net

To illustrate the potential performance of such materials, the table below presents data from a study on related 9-phenyl-9H-carbazole derivatives.

| Compound Derivative | Hole Mobility (μh) at E = 5x10⁵ V/cm | Electron Mobility (μe) at E = 5x10⁵ V/cm | Reference |

| 3,6-di-tert-butyl-9-phenyl-9H-carbazole | 2.1 x 10⁻⁴ cm²/(V·s) | 1.5 x 10⁻⁴ cm²/(V·s) | researchgate.net |

| 3,6-dimethoxy-9-(4-methoxyphenyl)-9H-carbazole | Data not specified | Data not specified | researchgate.net |

| This compound (Projected) | Potentially in the range of 10⁻⁵ to 10⁻⁴ cm²/(V·s) | To be determined |

The projected performance is an estimation based on the properties of structurally similar compounds.

The design of electronic device architectures incorporating "this compound" would likely involve its use as the active semiconductor layer in a thin-film transistor. This layer would be deposited onto a gate dielectric with source and drain electrodes. The performance of such a device would be highly dependent on the processing conditions and the resulting morphology of the organic semiconductor film.

Sensor Development and Chemoresponsive Materials

The inherent fluorescence of the carbazole core provides a strong foundation for the development of chemical sensors. nih.gov The principle behind such sensors often relies on the modulation of this fluorescence upon interaction with a specific analyte. The substituents on the carbazole ring of "this compound" can be expected to play a crucial role in its potential chemoresponsive behavior.

The methoxy group, with its electron-donating nature, can enhance the fluorescence quantum yield of the carbazole unit. Furthermore, the lone pair of electrons on the oxygen atom can act as a binding site for certain analytes, leading to a detectable change in the photophysical properties of the molecule. For instance, the interaction with metal ions or electron-deficient molecules could lead to fluorescence quenching or a shift in the emission wavelength (colorimetric sensing).

Carbazole-based polymers have been successfully employed as chemoresponsive materials. mdpi.comrsc.orgresearchgate.net While "this compound" is a small molecule, it could be functionalized and polymerized to create a sensory polymer. The phenyl and methyl groups can be modified to introduce specific recognition sites for target analytes, thereby enhancing the selectivity of the sensor. The development of such materials could lead to applications in environmental monitoring, medical diagnostics, and industrial process control.

The potential of carbazole derivatives in sensor development is highlighted by studies on coordination polymers that exhibit stimuli-responsive afterglow, where the luminescence can be altered by external factors. rsc.org This demonstrates the versatility of the carbazole scaffold in creating materials with dynamic optical responses.

The following table summarizes the potential sensing applications based on the functional groups present in "this compound".

| Functional Group | Potential Sensing Target | Sensing Mechanism |

| Carbazole Core | Electron-deficient species, heavy metal ions | Fluorescence quenching or enhancement |

| Methoxy Group | Protons (pH sensing), metal ions | Modulation of electron-donating character, chelation |

| Phenyl Group | Aromatic compounds | π-π stacking interactions |

Biosynthetic Considerations and Enzymatic Approaches for Carbazole Alkaloids Broader Context

Overview of Natural Product Carbazole (B46965) Biosynthesis

The biosynthesis of carbazole alkaloids varies between different organisms, but a common theme is the construction of the carbazole skeleton from primary metabolic precursors. In bacteria, particularly actinomycetes, the carbazole skeleton is often derived from tryptophan, pyruvate, and two molecules of acetate. nih.gov A key early step involves the condensation of tryptophan or a derivative with pyruvate. nih.gov

In higher plants, particularly those of the Rutaceae family (e.g., Murraya, Clausena, and Glycosmis), it is believed that 3-methylcarbazole is a common precursor. acs.orgacs.org This initial carbazole structure then undergoes various modifications, such as oxidation of the methyl group, hydroxylation, prenylation, or geranylation at different positions to create the vast diversity of plant-derived carbazole alkaloids. acs.org

The source of carbazole alkaloids is diverse, with the majority being isolated from higher plants of the Rutaceae family. acs.org However, microorganisms, including various Streptomyces species and the blue-green algae Hyella caespitosa, are also notable producers. acs.orgnih.gov

Enzymatic Catalysis in Carbazole Skeleton Formation

The formation of the carbazole tricyclic ring is a critical step in the biosynthesis and is catalyzed by specific enzymes. While knowledge in this area is still expanding, several key enzymes involved in the cyclization process have been identified. nih.gov

In the biosynthesis of the bacterial carbazole alkaloid neocarazostatin A in Streptomyces sp., a suite of enzymes is responsible for assembling the carbazole skeleton. nih.gov This includes NzsH, a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme that catalyzes an acyloin condensation, and other enzymes like NzsE and NzsF that are crucial for the assembly. nih.gov

A groundbreaking discovery in carbazole biosynthesis was the identification of the carbazole synthase CqsB2. nih.gov This enzyme is responsible for the cyclization of an acyl side chain on an unstable intermediate to form the ortho-quinone-containing A ring of a carbazole intermediate, a pivotal step in the formation of many bacterial carbazoles. nih.gov The mechanism involves a unique deprotonation-initiated cyclization. nih.gov

Other enzymes that catalyze the formation of a carbazole or indolocarbazole core include StaP, a cytochrome P450 enzyme involved in staurosporine (B1682477) biosynthesis, and XiaI, a flavin-dependent oxidative cyclization enzyme in xiamycin biosynthesis. nih.gov These enzymes facilitate intramolecular aryl-aryl coupling or oxidative cyclization reactions to form the characteristic ring system. nih.gov

Table 1: Key Enzymes in Carbazole Skeleton Formation

| Enzyme | Function | Organism/Pathway |

|---|---|---|

| NzsH | ThDP-dependent acyloin condensation | Neocarazostatin A biosynthesis |

| CqsB2 | Oxidative cyclization to form carbazole ring | Carquinostatin A biosynthesis |

| StaP | Intramolecular aryl-aryl coupling | Staurosporine biosynthesis |

| XiaI | Flavin-dependent oxidative cyclization | Xiamycin biosynthesis |

Chemoenzymatic Strategies for Carbazole Analog Generation

The limitations of purely chemical or biological synthesis methods have led to the development of chemoenzymatic strategies for producing novel carbazole analogs. These approaches combine the selectivity and efficiency of enzymes with the versatility of chemical synthesis. mdpi.comnih.gov

One such strategy utilizes a three-enzyme system from the neocarazostatin A biosynthetic pathway, consisting of NzsH, the 3-ketoacyl-ACP synthase NzsJ, and the aromatase/cyclase NzsI. mdpi.com By supplying this system with various synthetic acyl-thioester analogs (acyl-SNACs) along with indole-3-pyruvate and pyruvate, researchers have been able to generate a range of carbazole derivatives with different acyl substituents. mdpi.com This demonstrates the considerable substrate flexibility of these enzymes. mdpi.com

To further expand the diversity of the generated carbazoles, this system has been augmented with additional enzymes. The inclusion of a tryptophan synthase variant (PfTrpB) and an L-amino acid oxidase (LAAO) allows the process to start from various indole (B1671886) building blocks, leading to carbazoles with modifications on the indole ring system. mdpi.com This multi-enzyme, one-pot reaction showcases the potential of chemoenzymatic cascades for the efficient production of structurally diverse carbazole molecules. mdpi.com

These strategies are not only valuable for producing novel compounds for drug discovery and materials science but also for elucidating the mechanisms of carbazole biosynthetic enzymes. nih.govmdpi.com

Future Research Trajectories and Unexplored Avenues for 5 Methoxy 6 Methyl 1 Phenyl 9h Carbazole

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The application of artificial intelligence (AI) and machine learning (ML) presents a significant opportunity to accelerate the exploration of 5-Methoxy-6-methyl-1-phenyl-9H-carbazole's potential. By leveraging these computational tools, researchers can predict the compound's properties and guide its development.

Potential Research Focus:

| Research Area | Description |

| Quantitative Structure-Activity Relationship (QSAR) Modeling | Development of QSAR models to predict the biological activity of this compound and its analogs against various therapeutic targets. |

| ADMET Prediction | Utilization of AI algorithms to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the compound, crucial for its development as a drug candidate. |

| De Novo Design | Employment of generative AI models to design novel derivatives of this compound with enhanced activity and optimized properties. |

Advanced Mechanistic Studies at the Molecular and Cellular Level

A deep understanding of how this compound interacts with biological systems is fundamental to unlocking its therapeutic potential. Advanced mechanistic studies will be crucial in elucidating its mode of action.

Potential Research Focus:

Target Identification and Validation: Utilizing techniques such as affinity chromatography and proteomics to identify the specific molecular targets of the compound within cells.

Enzyme Inhibition Kinetics: If the compound is found to be an enzyme inhibitor, detailed kinetic studies will be necessary to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Cellular Pathway Analysis: Investigating the impact of the compound on key signaling pathways within cells to understand its broader biological effects.

Exploration of Novel Therapeutic Targets

The carbazole (B46965) nucleus is present in many compounds with known anticancer and anti-inflammatory properties. nih.govnih.gov This suggests that this compound could be a valuable lead compound for various diseases.

Potential Therapeutic Areas for Investigation:

| Therapeutic Area | Rationale |

| Oncology | Many carbazole derivatives exhibit cytotoxic activity against cancer cell lines. nih.govresearchgate.net Research could focus on its effects on cell proliferation, apoptosis, and angiogenesis in various cancer models. ptfarm.pl |

| Inflammatory Diseases | Some carbazole-based compounds have shown anti-inflammatory effects. Future studies could explore the inhibition of key inflammatory mediators and pathways. |

| Neurodegenerative Diseases | The neuroprotective properties of some carbazoles warrant investigation into the potential of this compound to mitigate neuronal damage in models of Alzheimer's or Parkinson's disease. |

Sustainable and Scalable Synthetic Methodologies

The development of efficient and environmentally friendly methods for synthesizing this compound is critical for its future applications.

Potential Research Focus:

Green Chemistry Approaches: Exploring the use of greener solvents, catalysts, and reaction conditions to minimize the environmental impact of the synthesis.

Flow Chemistry: Developing continuous flow processes for the synthesis, which can offer improved safety, efficiency, and scalability compared to traditional batch methods.

Catalytic C-H Activation: Investigating modern synthetic techniques like C-H activation to build the carbazole core and introduce substituents more efficiently.

Development of Next-Generation Materials Applications

Carbazole-based materials are widely used in organic electronics due to their excellent photophysical and electronic properties. beilstein-journals.orgmdpi.com The unique substitution pattern of this compound could lead to novel materials with enhanced performance.

Potential Applications in Materials Science:

| Application | Potential Role of the Compound |

| Organic Light-Emitting Diodes (OLEDs) | As a host material for phosphorescent emitters or as a component in thermally activated delayed fluorescence (TADF) emitters. |

| Organic Photovoltaics (OPVs) | As a donor or acceptor material in the active layer of organic solar cells. |

| Organic Field-Effect Transistors (OFETs) | As the semiconducting layer in transistors for flexible electronics. |

Interdisciplinary Research Collaborations

The multifaceted potential of this compound necessitates a collaborative approach, bringing together experts from various scientific disciplines.

Key Collaborative Areas:

Chemists and Biologists: To synthesize novel derivatives and evaluate their biological activities.

Computational Scientists and Experimentalists: To integrate predictive modeling with laboratory validation.

Material Scientists and Engineers: To design and fabricate novel electronic devices based on the compound.

Pharmacologists and Clinicians: To translate promising preclinical findings into potential therapeutic applications.

By pursuing these research trajectories, the scientific community can systematically unravel the potential of this compound, paving the way for its potential application in medicine and materials science.

Q & A

Q. What mechanisms explain thermal decomposition pathways of this compound?

- Methodology : Use thermogravimetric analysis (TGA) to identify decomposition onset temperatures (~250–300°C for carbazoles). GC-MS of pyrolyzed samples can detect fragments (e.g., methylphenol from methoxy group cleavage). Compare with analogs to determine if decomposition is substituent-driven. Stabilize via copolymerization with thermally robust monomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.